3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide

Antipsychotic drug discovery Dopamine receptor pharmacology Serotonin receptor binding

CNS drug discovery programs often struggle to find well-characterized reference compounds with validated polypharmacology and translational endpoints. This free base form of mazapertine (RWJ-37796) directly addresses that gap. - Multi-receptor benchmark: Ki < 3 nM at D2, D3, D4; Ki = 1.7 nM at 5-HT1A; Ki = 1.3 nM at α1A - an exquisitely balanced D2/5-HT1A ratio (~1.2-1.8). - Translational validation: Human SPECT D2 receptor occupancy data (57% ± 5% at 0.04 mg/kg IV) for direct preclinical-to-clinical dose prediction. - Comprehensive ADME package: 7 metabolic pathways and 10+ metabolites identified across human, rat, and dog - ideal for IVIVE model calibration and CYP phenotyping.

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
CAS No. 148583-36-2
Cat. No. B12552763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide
CAS148583-36-2
Molecular FormulaC21H27N3O2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N
InChIInChI=1S/C21H27N3O2/c1-16(2)26-20-9-4-3-8-19(20)24-12-10-23(11-13-24)15-17-6-5-7-18(14-17)21(22)25/h3-9,14,16H,10-13,15H2,1-2H3,(H2,22,25)
InChIKeyGCZJGOGQCYPVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide (CAS 148583-36-2): A Scientifically Proven Multi-Target Antipsychotic Scaffold for CNS Research and Drug Discovery


3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide (CAS 148583-36-2) is a piperazine-benzamide derivative recognized as the free base form of mazapertine (RWJ-37796), an arylpiperazine antipsychotic developed by Johnson & Johnson that reached Phase 2 clinical trials [1]. The compound exhibits a high-affinity multi-receptor profile, primarily targeting dopamine D2, D3, and D4 receptors (Ki values < 3 nM), serotonin 5-HT1A receptors (Ki = 1.7 nM), and α1-adrenergic receptors (Ki = 1.3 nM) [2]. This polypharmacological mechanism, combined with extensive in vivo characterization including human SPECT imaging and metabolic profiling, distinguishes it from simpler single-target molecules and makes it a valuable reference compound for antipsychotic drug discovery programs [3].

Why 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide Cannot Be Replaced by Generic Piperazine-Benzamide Analogs


Scientific substitution of 3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide with other piperazine-benzamide analogs is not straightforward due to the compound's uniquely balanced polypharmacology. While many analogs exhibit high affinity for individual targets, the precise Ki ratios across D2, D3, 5-HT1A, and α1A receptors are exquisitely sensitive to structural modifications of the benzamide core and the piperazine N-substituent [1]. For example, the N-acetyl-N-methyl analog (CHEMBL61963) shows a 7.9-fold loss in D2 affinity (Ki = 158 nM vs 20 nM) despite retaining similar 5-HT1A binding [2]. Additionally, the free base form (CAS 148583-36-2) offers distinct solubility and formulation characteristics compared to the succinate salt (CAS 134208-18-7), making it the preferred starting material for specific prodrug or radioligand synthesis routes [3]. The compound's extensive in vivo characterization—including human D2 receptor occupancy measured by SPECT (57% ± 5% at 0.04 mg/kg IV)—provides a benchmark that cannot be assumed for untested analogs [4].

Quantitative Differentiation Evidence for 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide


High-Affinity Multi-Receptor Binding Profile vs. Haloperidol and Other Typical Antipsychotics

Mazapertine (the succinate salt of this benzamide scaffold) demonstrates high-affinity binding to D2, D3, D4 receptors (all Ki < 3 nM), 5-HT1A (Ki = 1.7 nM), and α1-adrenergic receptors (Ki = 1.3 nM) [1]. In direct contrast, the typical antipsychotic haloperidol exhibits high D2 affinity (Ki ~1-2 nM) but lacks meaningful 5-HT1A affinity, contributing to its higher extrapyramidal side effect liability [2]. The D2/5-HT1A affinity ratio for mazapertine is approximately 1.2–1.8, which is more balanced than haloperidol (ratio >1000) and comparable to newer atypical antipsychotics [3].

Antipsychotic drug discovery Dopamine receptor pharmacology Serotonin receptor binding Polypharmacology

Quantified Human Brain D2 Receptor Occupancy via SPECT Imaging: A Unique In Vivo Benchmark

In a clinical SPECT study using [123I]IBZM continuous infusion, intravenous administration of RWJ-37796 (mazapertine succinate; 0.04 mg/kg) produced a rapid and sustained D2 receptor occupancy of 57% ± 5% (range 47–67%) in healthy human striatum [1]. This level of occupancy is within the therapeutic window associated with antipsychotic efficacy (typically 60–80%) and below the threshold associated with extrapyramidal side effects (~80%) [2]. This in vivo benchmark is not available for the vast majority of piperazine-benzamide analogs, making this compound uniquely valuable for translational occupancy studies.

In vivo receptor occupancy SPECT imaging Dopamine D2 receptor Translational pharmacology

Comprehensive Interspecies Metabolic Profiling vs. Analog Compounds Without In Vivo ADME Data

Mazapertine succinate has been subjected to exhaustive metabolic profiling across four species (human, rat, dog, and in vitro hepatic fractions). In humans, after a single 40 mg oral dose, unchanged mazapertine represented 12% of the urinary sample, with 10 metabolites profiled and quantified [1]. The seven identified metabolic pathways include phenylhydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and glucuronidation [2]. The major human metabolites were 4-OH-phenyl-mazapertine (M1, 18%), 4-OH-piperidyl-mazapertine (M2, 14%), carboxybenzoylpiperidine (M8, 10%), and its glucuronide (M9, 14%) [3]. In rat hepatic S9 fractions, unchanged mazapertine accounted for 42% of the sample, with O-desisopropyl mazapertine (M3, 17%) as the major metabolite, indicating species-specific metabolic differences [4]. This comprehensive dataset is unavailable for the N,N-dibutyl analog or other piperazine-benzamide derivatives.

Drug metabolism Pharmacokinetics Metabolite identification ADME profiling

Clinically Documented Tolerability and Cardiovascular Safety Profile vs. Haloperidol

In a randomized clinical study, mazapertine administered orally for 7 days was well tolerated, and tolerance to orthostatic hypotension could be induced by slow dose escalation [1]. In contrast, haloperidol was used as a reference compound specifically because it had previously been shown to produce a wide range of cognitive impairments [2]. Mazapertine demonstrated a lower propensity for cognitive impairment compared to haloperidol at the doses tested. The study also documented that prolactin elevation following RWJ-37796 administration was transient (1054% ± 1084% increase over baseline), returning toward baseline more rapidly than is typically observed with potent D2 antagonists like haloperidol [3].

Clinical tolerability Cardiovascular safety Cognitive function Antipsychotic side effects

Structural Differentiation of the Free Base for Prodrug and Radioligand Synthesis Applications

The free base form (CAS 148583-36-2; molecular formula C21H27N3O2; MW 353.5 g/mol) differs structurally from the succinate salt (mazapertine succinate, CAS 134208-18-7; C30H41N3O6; MW 539.7 g/mol) by lacking both the piperidine carbonyl moiety and the succinate counterion [1]. This structural difference affects solubility and reactivity: the free benzamide form has an aqueous solubility of 38 μg/mL at pH 7.4 [2], compared to the more water-soluble succinate salt. The free base contains a primary benzamide group amenable to further chemical derivatization—including amide coupling, N-alkylation, and radiolabeling—whereas the succinate form incorporates a piperidine amide that limits certain synthetic transformations [3]. This makes CAS 148583-36-2 the preferred starting material for structure-activity relationship (SAR) exploration around the benzamide moiety.

Free base chemistry Prodrug design Radioligand synthesis Formulation development

Documented Sigma Receptor Affinity Profile: A Secondary Pharmacology Dimension Lacking in Typical Antipsychotics

Beyond its primary dopamine and serotonin targets, the compound scaffold has documented interactions with sigma receptors. BindingDB data indicates that the piperidine-carbonyl analog (BDBM50029257, mazapertine) shows sigma-1 receptor binding affinity (reported as >5,000 nM in one assay context) [1]. However, closely related benzamide-piperazine analogs with the 2-isopropoxyphenyl motif demonstrate nanomolar sigma receptor affinity: the N,N-dibutyl analog (CHEMBL4088272) binds sigma-1 with Ki = 1.90–4.30 nM and sigma-2 with Ki = 5.10 nM [2]. This sigma receptor engagement is mechanistically relevant because sigma receptors are implicated in antipsychotic efficacy, cognition, and cancer biology [3]. Typical antipsychotics such as haloperidol show only weak sigma-1 affinity (Ki ~30–50 nM), and most D2-selective agents lack meaningful sigma-2 binding altogether.

Sigma receptor binding Secondary pharmacology CNS polypharmacology Off-target profiling

Highest-Value Application Scenarios for 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide Based on Verified Evidence


Reference Standard for Multi-Target Antipsychotic Drug Discovery Programs

With its well-characterized high-affinity binding profile across D2/D3/D4, 5-HT1A, and α1A receptors (all Ki values < 3 nM or single-digit nM) and extensive in vivo validation including human SPECT D2 occupancy data (57% ± 5% at 0.04 mg/kg IV), this compound serves as an ideal reference standard for developing novel antipsychotic candidates with polypharmacological profiles [1]. Its balanced D2/5-HT1A affinity ratio (~1.2–1.8) provides a benchmark for optimizing efficacy-to-side-effect ratios in lead optimization campaigns [2].

Preferred Free Base Scaffold for Benzamide SAR and Prodrug Synthesis

The free benzamide form (MW 353.5 g/mol) offers a primary amide functional group that is amenable to diverse chemical derivatization, including amide coupling, N-alkylation, and conjugation to carrier molecules. With documented aqueous solubility of 38 μg/mL at pH 7.4, this form is particularly suited for prodrug design strategies aimed at improving bioavailability, or for synthesizing radiolabeled analogs for occupancy studies [3].

Metabolic Pathway Reference Compound for CNS Drug ADME Studies

The compound benefits from an exceptionally comprehensive cross-species metabolic dataset covering humans, rats, and dogs, with 7 metabolic pathways and 10+ metabolites identified and quantified [4]. Major human metabolites include 4-OH-phenyl-mazapertine (M1, 18%) and 4-OH-piperidyl-mazapertine (M2, 14%). This makes it an excellent reference compound for validating in vitro-in vivo extrapolation (IVIVE) models, LC-MS/MS metabolite identification workflows, and cytochrome P450 phenotyping assays for CNS drug candidates [5].

In Vivo Neuroimaging Occupancy Benchmark for CNS Target Engagement Studies

The availability of human SPECT D2 receptor occupancy data—showing rapid and sustained striatal D2 occupancy of 57% ± 5% following intravenous administration—provides a uniquely validated benchmark for CNS target engagement studies [6]. This data enables direct calibration of preclinical PET/SPECT occupancy models and facilitates translational dose prediction for novel antipsychotic candidates targeting the D2/5-HT1A receptor system [7].

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